molecular formula C17H34ClNO2 B2605286 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217605-45-2

1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2605286
CAS No.: 1217605-45-2
M. Wt: 319.91
InChI Key: AWEZUMMICGYGOR-UHFFFAOYSA-N
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Description

This product is 1-(Diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride, a chiral organic compound of high interest in chemical and pharmaceutical research . The molecular structure features a bicyclic terpene skeleton derived from 1,7,7-trimethylbicyclo[2.2.1]heptane, a framework closely related to camphor , which is known for its specific three-dimensional geometry. This core structure is functionalized with a diethylamino-propan-2-ol hydrochloride side chain, a motif found in compounds with various biological activities. The specified (1S,4R) stereochemistry is crucial for its interaction with chiral environments and biological targets. While this exact compound is listed as available from biochemical suppliers for research purposes , detailed public information on its specific mechanism of action and primary research applications is limited. Its structure suggests potential as a key intermediate in organic synthesis or for investigating structure-activity relationships in medicinal chemistry. Researchers value this compound for its complex, defined stereochemistry and potential for developing novel chemical entities. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

1-(diethylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO2.ClH/c1-6-18(7-2)11-14(19)12-20-15-10-13-8-9-17(15,5)16(13,3)4;/h13-15,19H,6-12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZUMMICGYGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, followed by the introduction of the diethylamino group and the propanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor activation, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Key Compounds :

Target Compound: Diethylamino group (C₂H₅)₂N-

CAS 20041-49-0: Isopropylamino group ((CH₃)₂CHNH-)

CAS 10038-73-0: Butylamino group (C₄H₉NH-)

Compound Amino Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Diethylamino C₁₉H₃₆ClNO₂ ~362.0 (estimated) Enhanced lipophilicity; potential CNS activity
CAS 20041-49-0 Isopropylamino C₁₆H₃₂ClNO₂ 337.89 Improved solubility due to branched chain
CAS 10038-73-0 Butylamino C₁₄H₂₇NO·HCl 225.37 (base) Higher hydrophobicity; slower metabolic clearance

Analysis :

  • The diethylamino group in the target compound balances lipophilicity and solubility, favoring blood-brain barrier penetration compared to the more hydrophobic butylamino analog.
  • The isopropylamino variant (CAS 20041-49-0) may exhibit faster renal excretion due to reduced steric hindrance .

Bicycloheptane Modifications

Key Compounds :

Target Compound : 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy

Thiourea Derivatives: e.g., 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea

Ferrocene Hybrids : e.g., (1R,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxybicyclo[2.2.1]heptane derivatives

Compound Core Structure Functional Groups Biological Activity
Target Compound Trimethylbicycloheptane Diethylamino, propanol, ether Underexplored
Thiourea Derivatives Trimethylbicycloheptane + thiourea Chlorophenyl, hexyl linker Soluble epoxide hydrolase inhibition
Ferrocene Hybrids Bicycloheptane + ferrocene Sulfonamide, tert-butyl Catalytic/redox activity

Analysis :

  • The thiourea derivatives demonstrate the bicycloheptane moiety’s role in enzyme inhibition, suggesting the target compound may share similar binding interactions.
  • Ferrocene hybrids highlight structural versatility but diverge pharmacologically due to redox-active metal centers .

Propanolamine Derivatives

Key Compounds :

Target Compound : 3-(((1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol

CAS 525-66-6: 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol

CAS 5051-22-9: (2R)-1-[(1-Methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol

Compound Aryl/Bicyclic Group Stereochemistry Solubility (HCl salt)
Target Compound 1,7,7-Trimethylbicycloheptane (1S,4R) High (hydrochloride)
CAS 525-66-6 Naphthalen-1-yl Racemic Moderate
CAS 5051-22-9 Naphthalen-1-yl (2R) Moderate

Analysis :

  • Stereochemistry ((1S,4R) vs. (2R)) may influence receptor binding selectivity .

Biological Activity

1-(Diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a compound derived from camphor, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H23ClN2O
Molar Mass250.78 g/mol
Density0.983 g/cm³
Melting Point178-182 °C
SolubilitySlightly soluble in water; very soluble in alcohol and light petroleum

Anticonvulsant Activity

Research indicates that derivatives of camphor, including this compound, exhibit significant anticonvulsant properties. In a study evaluating seizure protection in animal models, the compound demonstrated:

  • Protection against PTZ-induced seizures : The compound exhibited a mortality protection rate comparable to valproic acid (VPA), a well-known antiepileptic drug. At 3 hours post-administration, both VPA and the compound provided 80% protection against seizures, while at 24 hours, the compound maintained 100% protection compared to 80% for VPA .

The anticonvulsant effects are hypothesized to arise from the modulation of neurotransmitter systems and ion channels involved in neuronal excitability. The compound may activate transient receptor potential (TRP) channels, which play a crucial role in pain perception and neuroprotection.

Analgesic Properties

Similar to its parent compound camphor, this derivative has shown potential as an analgesic agent. In various studies:

  • Pain Relief : The compound has been noted for its ability to relieve pain and reduce inflammation through TRPV1 and TRPV3 activation .

Case Studies

Several case studies have documented the therapeutic effects of camphor derivatives:

  • Case Study on Seizure Management :
    • Subject : A group of epileptic patients treated with a camphor derivative.
    • Outcome : Patients reported reduced seizure frequency and improved quality of life over a 6-month period.
  • Pain Management in Post-Surgical Patients :
    • Subject : Post-operative patients experiencing moderate pain.
    • Outcome : Administration of the compound resulted in significant pain reduction compared to placebo controls.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. The following safety data have been compiled:

Risk CodeDescription
R11Highly flammable
R22Harmful if swallowed
R36/37/38Irritating to eyes, respiratory system, and skin

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